Specific Scientific Field: Medical Oncology, specifically Cholangiocarcinoma (CCA) treatment.
Summary of the Application: CP-673451 has been identified as a potential drug for CCA treatment, particularly in cases related to Opisthorchis viverrini . It is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), which plays a crucial role in promoting CCA cell survival .
Methods of Application or Experimental Procedures: The selective inhibitor CP-673451 was applied to CCA cells, where it induced cell death by suppressing the PI3K/Akt/Nrf2 pathway . This led to a decrease in the expression of Nrf2-targeted antioxidant genes .
Results or Outcomes: The suppression of the PI3K/Akt/Nrf2 pathway led to an increase in ROS levels, promoting CCA apoptosis . This suggests that CP-673451 could be a promising PDGFR-targeted drug for CCA treatment .
Specific Scientific Field: Cancer Research, specifically in the study of Antiangiogenic and Antitumor activities.
Summary of the Application: CP-673451 is a potent inhibitor of PDGFR-β kinase and PDGF-BB-stimulated autophosphorylation of PDGFR-β in cells . It has been used to understand the pharmacology of PDGFR-β inhibition and its effect on tumor growth .
Methods of Application or Experimental Procedures: Multiple models have been used to evaluate the in vivo activity of CP-673451, including an ex vivo measure of PDGFR-β phosphorylation in glioblastoma tumors, a sponge model to measure inhibition of angiogenesis, and multiple models of tumor growth inhibition .
Results or Outcomes: Inhibition of PDGFR-β phosphorylation in tumors correlates with plasma and tumor levels of CP-673451 . In a sponge angiogenesis model, CP-673451 inhibited 70% of PDGF-BB-stimulated angiogenesis .
Specific Scientific Field: Medical Oncology, specifically NSCLC treatment.
Summary of the Application: CP-673451 has been found to be effective at suppressing cell viability, inducing cell apoptosis, and inhibiting cell migration and invasion in NSCLC cells .
Methods of Application or Experimental Procedures: CP-673451 was applied to NSCLC cells, where it suppressed the PDGFR downstream signaling pathway .
Results or Outcomes: The suppression of the PDGFR downstream signaling pathway led to the effective suppression of NSCLC tumor growth in vivo .
Specific Scientific Field: Medical Oncology, specifically Glioblastoma treatment.
Summary of the Application: CP-673451 has been used to understand the pharmacology of PDGFR-β inhibition and its effect on tumor growth . It is a potent inhibitor of PDGFR-β kinase and PDGF-BB-stimulated autophosphorylation of PDGFR-β in cells .
Methods of Application or Experimental Procedures: An ex vivo measure of PDGFR-β phosphorylation in glioblastoma tumors was used to evaluate the in vivo activity of CP-673451 .
Results or Outcomes: Inhibition of PDGFR-β phosphorylation in tumors correlates with plasma and tumor levels of CP-673451 . These data show that CP-673451 is a pharmacologically selective PDGFR inhibitor, inhibits tumor PDGFR-β phosphorylation, and causes significant tumor growth inhibition in multiple human xenograft models .
Specific Scientific Field: Cancer Research, specifically in the study of Angiogenesis Inhibition.
Summary of the Application: CP-673451 is a potent inhibitor of PDGFR-β kinase and PDGF-BB-stimulated autophosphorylation of PDGFR-β in cells . It has been used to understand the pharmacology of PDGFR-β inhibition and its effect on angiogenesis .
Methods of Application or Experimental Procedures: A sponge model was used to measure the inhibition of angiogenesis by CP-673451 .
Results or Outcomes: In a sponge angiogenesis model, CP-673451 inhibited 70% of PDGF-BB-stimulated angiogenesis .
Specific Scientific Field: Medical Oncology, specifically Colon Carcinoma treatment.
Methods of Application or Experimental Procedures: The antitumor efficacy of CP-673451 was evaluated in a number of human tumor xenografts grown s.c. in athymic mice, including Colo205 human colon carcinomas .
Results or Outcomes: Once-daily p.o. × 10 days dosing routinely inhibited tumor growth (ED 50≤ 33 mg/kg) . These data show that CP-673451 is a pharmacologically selective PDGFR inhibitor, inhibits tumor PDGFR-β phosphorylation, selectively inhibits PDGF-BB-stimulated angiogenesis in vivo, and causes significant tumor growth inhibition in multiple human xenograft models .
CP-673451 is a selective inhibitor of the platelet-derived growth factor receptor, specifically targeting the β-receptor kinase. It has gained attention for its potential as an anticancer agent due to its ability to inhibit both platelet-derived growth factor receptor β and α with high selectivity, showing IC50 values of 1 and 10 nanomolar, respectively. This compound is particularly noted for being over 200-fold selective against various other kinases, including vascular endothelial growth factor receptor 2 and epidermal growth factor receptor .
The primary chemical reaction involving CP-673451 is its interaction with the platelet-derived growth factor receptors, leading to the inhibition of autophosphorylation. This inhibition effectively blocks downstream signaling pathways that promote cell proliferation and survival. The compound's mechanism of action includes the suppression of the phosphoinositide 3-kinase/Akt pathway, which is critical for cell survival and proliferation .
CP-673451 has demonstrated significant biological activity by inducing apoptosis in various cancer cell lines, including non-small cell lung cancer and cholangiocarcinoma cells. It triggers reactive oxygen species elevation and suppresses critical survival pathways, such as the Nrf2-mediated defense mechanism . Additionally, this compound has shown synergistic effects when combined with cisplatin, enhancing its cytotoxicity against cancer cells .
The synthesis of CP-673451 is detailed in patent literature, specifically PCT patent application WO 2001040217. The compound is typically prepared in its tosylate salt form to enhance solubility and stability during pharmacological studies. The synthesis involves standard organic chemistry techniques, including coupling reactions and purification processes .
CP-673451 is primarily investigated for its applications in oncology, particularly as a therapeutic agent for treating cancers that exhibit overexpression of platelet-derived growth factor receptors. Its role in inhibiting tumor growth and metastasis makes it a candidate for combination therapies in cancer treatment . Furthermore, its ability to induce apoptosis suggests potential uses in overcoming drug resistance in various malignancies.
Studies have shown that CP-673451 interacts with multiple signaling pathways beyond just platelet-derived growth factor receptors. For instance, it has been observed to inhibit the PI3K/Akt pathway and influence oxidative stress responses in cancer cells. This multifaceted interaction profile highlights its potential as a therapeutic agent that can target various aspects of tumor biology .
Several compounds share structural or functional similarities with CP-673451. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor | Broad spectrum of targets beyond PDGFR |
Imatinib | Selective BCR-ABL tyrosine kinase inhibitor | Primarily used for chronic myeloid leukemia |
Dasatinib | Dual BCR-ABL and Src family kinase inhibitor | Effective against resistant forms of leukemia |
Sorafenib | Multi-kinase inhibitor | Targets Raf kinases along with VEGFR |
Uniqueness of CP-673451: Unlike these compounds, CP-673451 exhibits a high degree of selectivity for platelet-derived growth factor receptors while maintaining minimal off-target effects on other kinases. This specificity may lead to fewer side effects compared to broader-spectrum inhibitors like sunitinib or sorafenib .
CP-673451 is a synthetic organic compound with the systematic name 1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine. Its molecular formula is $$ \text{C}{24}\text{H}{27}\text{N}5\text{O}2 $$, corresponding to a molecular weight of 417.52 g/mol. The structure comprises a quinoline core linked to a benzimidazole moiety via a piperidin-4-amine group, with a 2-methoxyethoxy substituent at the 5-position of the benzimidazole ring (Figure 1).
The stereochemical configuration of CP-673451 has not been explicitly described in available literature, suggesting the compound exists as a single enantiomer or racemic mixture. No chiral centers are evident in the structure, implying that stereoisomerism is not a critical factor in its activity.
CP-673451 exhibits limited aqueous solubility (<1 mg/mL in water) but is soluble in organic solvents such as dimethyl sulfoxide (DMSO; 28 mg/mL) and ethanol (4 mg/mL with gentle warming). Stability studies recommend storage at -20°C in desiccated conditions to prevent degradation. The compound remains stable in DMSO solutions for several months when stored at -20°C, though long-term aqueous solutions are not advised due to hydrolysis risks.
Table 1: Physicochemical Properties of CP-673451
The synthesis of CP-673451, as disclosed in PCT Patent WO 2001040217, involves a multi-step sequence focused on constructing the benzimidazole-quinoline scaffold. Key steps include:
Optimization efforts emphasized yield improvement through solvent selection (e.g., tetrahydrofuran for cyclization) and temperature control (60–80°C for coupling reactions).
To enhance bioavailability, CP-673451 is often converted to its tosylate salt (p-toluenesulfonic acid salt). The salt formation involves dissolving the free base in a mixture of ethanol and aqueous p-toluenesulfonic acid, followed by slow crystallization at 4°C. X-ray diffraction analysis confirms the crystalline nature of the salt, which exhibits improved solubility in polar solvents compared to the free base.
Crystallization Process:
Final purification employs high-performance liquid chromatography (HPLC) to achieve ≥98% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry.
CP-673451 represents a highly selective benzimidazole-based inhibitor specifically designed to target platelet-derived growth factor receptor alpha and beta isoforms [1] [2]. The compound demonstrates exceptional potency against both receptor subtypes through direct interaction with their respective ATP-binding domains, establishing it as a premier tool for investigating PDGFR-mediated cellular processes.
CP-673451 functions as an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of PDGFR kinase domains [1] [3]. The mechanism of inhibition involves competitive displacement of adenosine triphosphate from its natural binding site within the catalytic domain of the receptor [1]. Kinetic analysis reveals that increasing concentrations of ATP result in Michaelis-Menten saturation kinetics with a calculated Km value of 3.3 micromolar for the PDGFR-β enzyme [1]. The compound exhibits concentration-dependent inhibition of enzyme activity that is entirely consistent with classical competitive inhibition patterns, where the inhibitor and substrate compete for the same binding site [1].
The benzimidazole core structure of CP-673451 plays a critical role in its ATP-competitive mechanism [4]. Benzimidazole derivatives commonly function as kinase inhibitors through multiple binding modes, with the benzimidazole moiety either acting as part of the hinge-binding motif or serving a scaffolding role without direct hinge binding [4]. In the case of CP-673451, the benzimidazole structure facilitates high-affinity binding to the ATP pocket through complementary molecular interactions that effectively prevent ATP access to the catalytic site [1].
The competitive nature of CP-673451 inhibition has been confirmed through detailed kinetic studies demonstrating that the compound can be overcome by excess ATP concentrations [1]. This fundamental characteristic of competitive inhibition ensures that the maximum velocity (Vmax) of the enzymatic reaction remains unchanged in the presence of CP-673451, while the apparent Km for ATP increases proportionally with inhibitor concentration [5] [6]. Such kinetic behavior is characteristic of reversible competitive inhibitors that bind to the same site as the natural substrate.
The inhibitory potency of CP-673451 demonstrates remarkable consistency between cell-free enzyme assays and cellular systems, indicating excellent cellular penetration and target engagement properties. In cell-free kinase assays utilizing glutathione S-transferase-tagged intracellular domains, CP-673451 exhibits IC₅₀ values of 1 nanomolar against PDGFR-β and 10 nanomolar against PDGFR-α [1] [2]. These values represent the compound's intrinsic biochemical potency against isolated kinase domains under optimal conditions.
Cellular assays using porcine aortic endothelial cells stably transfected with recombinant human PDGFR demonstrate closely comparable potency values. PDGF-BB-stimulated autophosphorylation of PDGFR-β in transfected cells is inhibited with an IC₅₀ of 1 nanomolar, identical to the cell-free assay results [1]. For PDGFR-α, cellular assays show an IC₅₀ of 14 nanomolar, representing only a modest 1.4-fold increase compared to the enzyme assay value of 10 nanomolar [1]. This excellent correlation between cell-free and cellular potency indicates that CP-673451 possesses favorable cellular pharmacological properties, including adequate membrane permeability and stability in the cellular environment.
Immunoblotting-based cellular assays provide additional confirmation of CP-673451's cellular activity. In porcine aortic endothelial cells expressing PDGFR-β, CP-673451 inhibits receptor phosphorylation with an IC₅₀ of 6.4 nanomolar [1]. This slight increase compared to ELISA-based cellular assays likely reflects differences in assay sensitivity and detection methods rather than fundamental changes in compound activity.
The minimal shift between enzyme and cellular IC₅₀ values is particularly noteworthy given that the Km for PDGFR-β has been reported as 4 micromolar [2]. The excellent translation from enzyme to cellular readouts, despite this relatively high Km value, suggests that CP-673451 achieves sufficient intracellular concentrations to effectively compete with endogenous ATP levels. This property is essential for the compound's utility as both a research tool and potential therapeutic agent.
The selectivity profile of CP-673451 has been extensively characterized through comprehensive kinase profiling studies that evaluate its activity against diverse kinase families. These analyses reveal the compound's exceptional selectivity for PDGFR isoforms while demonstrating minimal cross-reactivity with other kinase classes.
CP-673451 demonstrates outstanding selectivity over other angiogenic receptor tyrosine kinases, particularly the vascular endothelial growth factor receptor, fibroblast growth factor receptor, and TIE-2 kinase families [1]. Against VEGFR-1 and VEGFR-2, CP-673451 shows IC₅₀ values of 450 nanomolar in enzyme assays, representing 450-fold selectivity compared to PDGFR-β [1]. This selectivity margin is particularly significant given the structural similarities between PDGFR and VEGFR kinase domains, both belonging to the Class III receptor tyrosine kinase family.
In cellular assays, the selectivity over VEGFR-2 is even more pronounced. Using porcine aortic endothelial cells transfected with human VEGFR-2, CP-673451 demonstrates an IC₅₀ of 10,600 nanomolar, representing greater than 1,000-fold selectivity compared to PDGFR-β in the same cellular system [1]. This dramatic difference between enzyme and cellular assays for VEGFR-2 suggests that additional factors, such as cellular context or receptor expression levels, may contribute to the observed selectivity.
Fibroblast growth factor receptor-2 selectivity is exceptionally high, with CP-673451 showing IC₅₀ values greater than 5,000 nanomolar in enzyme assays [1]. This represents at least 5,000-fold selectivity over PDGFR-β, indicating that CP-673451 is unlikely to significantly affect FGFR-mediated signaling pathways at concentrations required for PDGFR inhibition. The high selectivity over FGFR-2 is particularly important given the critical role of FGF signaling in normal physiological processes.
TIE-2 kinase, another important angiogenic receptor, shows similar high selectivity margins. CP-673451 exhibits IC₅₀ values greater than 5,000 nanomolar against TIE-2, representing at least 5,000-fold selectivity compared to PDGFR-β [1]. This selectivity profile ensures that CP-673451 can be used to specifically probe PDGFR-dependent angiogenic processes without confounding effects from TIE-2 pathway modulation.
The selectivity over angiogenic kinases has been functionally validated in biological systems. In sponge angiogenesis models, CP-673451 at doses that completely inhibit PDGF-BB-induced angiogenesis shows no effect on VEGF- or basic FGF-induced angiogenesis [1]. This functional selectivity confirms that the biochemical selectivity observed in enzyme and cellular assays translates to meaningful biological specificity in complex biological systems.
While CP-673451 targets both PDGFR isoforms, it exhibits a consistent 10-fold selectivity preference for PDGFR-β over PDGFR-α across multiple assay systems [1]. This differential inhibition pattern reflects subtle but important structural differences between the two receptor isoforms that influence inhibitor binding affinity.
In enzyme assays utilizing purified kinase domains, CP-673451 demonstrates IC₅₀ values of 1 nanomolar for PDGFR-β and 10 nanomolar for PDGFR-α [1] [2]. This 10-fold difference in biochemical potency is consistent across multiple independent determinations and represents a reproducible characteristic of the compound's binding profile. The selectivity likely arises from amino acid differences within the ATP-binding pockets of the two isoforms that create distinct binding environments for the benzimidazole core structure.
Cellular assays confirm this isoform selectivity pattern. In ELISA-based assays measuring ligand-stimulated receptor autophosphorylation, CP-673451 shows IC₅₀ values of 1 nanomolar for PDGFR-β and 14 nanomolar for PDGFR-α [1]. The slightly larger difference in cellular assays (14-fold vs. 10-fold in enzyme assays) may reflect differences in cellular expression levels, receptor processing, or assay sensitivity between the two isoforms.
The biological significance of this isoform selectivity relates to the distinct physiological roles of PDGFR-α and PDGFR-β [7] [8]. PDGFR-α binds PDGF-AA, PDGF-AB, and PDGF-BB dimers, while PDGFR-β binds only PDGF-BB with high affinity [8] [9]. The differential sensitivity to CP-673451 allows for preferential inhibition of PDGFR-β-mediated signaling pathways while maintaining some PDGFR-α activity at lower compound concentrations.
Despite this 10-fold selectivity difference, CP-673451 is unlikely to distinguish between PDGFR isoforms in vivo at therapeutically relevant doses due to the achievable plasma concentrations and the relatively modest selectivity margin [1]. Both receptors would be effectively inhibited at doses required for biological activity, making CP-673451 functionally a dual PDGFR-α/β inhibitor rather than a truly isoform-selective compound.
The structural basis for isoform selectivity has not been fully elucidated but likely involves differences in amino acid residues within the ATP-binding pocket that create distinct binding environments [10] [11]. The PDGFR kinase domains share high sequence homology but contain sufficient differences to account for the observed 10-fold potency difference. Understanding these structural determinants could inform the design of more isoform-selective inhibitors for applications requiring specific targeting of individual PDGFR subtypes.
Kinase Target | Enzyme IC₅₀ (nM) | Cell-based IC₅₀ (nM) | Selectivity vs PDGFR-β |
---|---|---|---|
PDGFR-β | 1 | 1 | 1 |
PDGFR-α | 10 | 14 | 10 |
c-kit | 252 | >1,100 | 252 |
VEGFR-1 | 450 | ND | 450 |
VEGFR-2 | 450 | 10,600 | 450 |
TIE-2 | >5,000 | ND | >5,000 |
FGFR-2 | >5,000 | ND | >5,000 |
EGFR | >10,000 | ND | >10,000 |
erbB2 | >10,000 | ND | >10,000 |
CP-673451 demonstrates exceptional potency and selectivity in inhibiting platelet-derived growth factor receptor-β autophosphorylation in cellular systems [1]. The compound functions as a novel, reversible, adenosine triphosphate-competitive inhibitor of platelet-derived growth factor receptor kinase activity, with particularly robust activity against platelet-derived growth factor receptor-β in porcine aortic endothelial cells [1].
In porcine aortic endothelial cells stably transfected with full-length human platelet-derived growth factor receptor-β, CP-673451 inhibits platelet-derived growth factor-BB-stimulated autophosphorylation of dimeric platelet-derived growth factor receptor-β with an inhibitory concentration fifty value of 1 nanomolar [1]. This potency was confirmed through enzyme-linked immunosorbent assay-based cellular assays, where cells were serum-depleted overnight, treated with CP-673451 for 10 minutes, and subsequently stimulated with platelet-derived growth factor-BB for 8 minutes before lysis and analysis [1].
Complementary immunoblotting-based cellular assays demonstrated an inhibitory concentration fifty of 6.4 nanomolar for platelet-derived growth factor receptor-β in porcine aortic endothelial-β cells, which remains comparable to the more quantitative enzyme-linked immunosorbent assay results [1]. The cellular activity was visualized through anti-phosphotyrosine immunoblots, confirming the compound's ability to prevent receptor autophosphorylation at the cellular level [1].
The mechanism of inhibition involves competitive antagonism of adenosine triphosphate binding, as demonstrated by enzyme kinetics studies showing concentration-dependent inhibition consistent with adenosine triphosphate competition [1]. The calculated Michaelis constant for the platelet-derived growth factor receptor-β kinase domain was determined to be 3.3 micromolar for adenosine triphosphate [1].
CP-673451 exhibits significant antiproliferative activity across multiple tumor cell lines, with dose-response relationships that demonstrate the compound's therapeutic potential in cancer treatment. In non-small-cell lung cancer cell lines, CP-673451 significantly reduced cell viability in both A549 and H1299 cells with inhibitory concentration fifty values of 0.49 and 0.61 micromolar, respectively [2]. These effects were observed in a time- and concentration-dependent manner over treatment periods ranging from 24 to 72 hours [2].
The compound efficiently suppresses the platelet-derived growth factor receptor downstream signaling pathway in A549 cells, inhibiting phosphorylation of protein kinase B, glycogen synthase kinase-3β, ribosomal protein S6 kinase beta-1, and ribosomal protein S6 in a concentration-dependent manner [2]. Notably, no significant changes were observed in total protein levels after treatment, indicating that the effects are specifically related to phosphorylation state modulation rather than protein degradation [2].
In cholangiocarcinoma cell lines, CP-673451 demonstrated variable sensitivity profiles. HuCCA-1 cells showed the highest sensitivity with an inhibitory concentration fifty of 4.81 micromolar [3]. The compound induced both early-stage and late-stage apoptosis in a dose-dependent manner, with significant effects observed at concentrations of 5 and 10 micromolar [4]. Western blot analysis revealed increased levels of pro-apoptotic proteins including P53, Bax, and cleaved caspase-3, along with decreased levels of the anti-apoptotic protein Bcl-2 [4].
Table 3.1: Dose-Response Relationships in Tumor Cell Lines
Cell Line | Cancer Type | IC50 (μmol/L) | Treatment Duration | Primary Endpoint |
---|---|---|---|---|
A549 (NSCLC) | Non-small cell lung cancer | 0.49 | 24-72 hours | Cell viability |
H1299 (NSCLC) | Non-small cell lung cancer | 0.61 | 24-72 hours | Cell viability |
HuCCA-1 (Cholangiocarcinoma) | Cholangiocarcinoma | 4.81 | 48 hours | Cell viability |
CP-673451 induced 50% apoptotic cell death in A549 and H1299 cell lines at concentrations of 2.4 and 2.1 micromolar, respectively [2]. Flow cytometry analysis revealed a dose-dependent increase in sub-G1 deoxyribonucleic acid content in A549 cells, with treatment causing condensed and fragmented nuclei characteristic of apoptotic cell death [2].
CP-673451 demonstrates selective and potent inhibition of platelet-derived growth factor-BB-stimulated angiogenesis through specific modulation of endothelial cell signaling pathways. The compound's anti-angiogenic mechanism is fundamentally rooted in its ability to disrupt platelet-derived growth factor receptor-β signaling, which plays a critical role in endothelial-pericyte interactions essential for vascular maturation and maintenance [1].
In sponge angiogenesis models, CP-673451 exhibited remarkable selectivity for platelet-derived growth factor-BB-induced angiogenesis. At a dose of 3 milligrams per kilogram administered once daily for 5 days, the compound inhibited 70% of platelet-derived growth factor-BB-stimulated angiogenesis, corresponding to a maximum plasma concentration of 5.5 nanograms per milliliter [1]. This selective inhibition was further confirmed in comparative studies where the same dosing regimen that achieved tumor growth inhibition showed absolutely no inhibition of vascular endothelial growth factor- or basic fibroblast growth factor-induced angiogenesis [1].
The molecular basis for this selectivity lies in CP-673451's exceptional specificity for platelet-derived growth factor receptors over other angiogenic receptors. The compound demonstrates greater than 450-fold selectivity for platelet-derived growth factor receptor-β compared to vascular endothelial growth factor receptor-2, TIE-2, and fibroblast growth factor receptor-2 [1]. In cell-based assays using porcine aortic endothelial cells, this selectivity is even more pronounced, with greater than 1,000-fold selectivity for platelet-derived growth factor receptor-β relative to vascular endothelial growth factor receptor-2 [1].
Table 3.2: Angiogenesis Inhibition Selectivity Profile
Growth Factor | Dose (mg/kg) | Inhibition (%) | Plasma Cmax (ng/mL) | Selectivity |
---|---|---|---|---|
PDGF-BB | 3 q.d. x 5 | 70 | 5.5 | Selective inhibition |
VEGF | 10 total daily | 0 | ND | No inhibition |
bFGF | 10 total daily | 0 | ND | No inhibition |
The compound's effects on endothelial cell signaling extend to the modulation of downstream effector pathways critical for angiogenic processes. CP-673451 treatment results in decreased microvessel density in tumor models, with a 47% reduction observed after 5 days of treatment at 5 milligrams per kilogram twice daily [1]. Immunohistochemical analysis revealed not only a decrease in vessel number but also morphological changes including collapsed and smaller vascular profiles [1].
Recent investigations into cross-family platelet-derived growth factor to vascular endothelial growth factor receptor signaling have revealed additional mechanisms by which CP-673451 may modulate angiogenesis [5]. Platelet-derived growth factor-BB can induce vascular endothelial growth factor receptor-1 phosphorylation in endothelial cells lacking platelet-derived growth factor receptors, suggesting that CP-673451's anti-angiogenic effects may involve preventing these cross-family interactions [5]. At low concentrations, platelet-derived growth factor-BB demonstrates the ability to activate downstream effectors including phospholipase C gamma-1, protein kinase B, and focal adhesion kinase at levels comparable to vascular endothelial growth factor-A [5].
The temporal dynamics of CP-673451's anti-angiogenic effects demonstrate a correlation between plasma concentrations and biological activity. Doses that resulted in 47% inhibition of microvessel density on day 5 yielded 55% tumor growth inhibition with continued dosing by day 10 [1]. This suggests that the anti-angiogenic effects of platelet-derived growth factor receptor inhibition translate into sustained anti-tumor activity through disruption of the tumor vasculature.
The compound's mechanism involves specific targeting of pericyte function, which is essential for vascular stability and maturation. The platelet-derived growth factor-B and platelet-derived growth factor receptor-β system is critical for pericyte migration and proliferation, and disruption of this pathway through CP-673451 treatment leads to compromised vascular integrity [1]. This is particularly relevant in tumor angiogenesis, where pericyte coverage, although present, is often functionally compromised compared to normal vasculature [1].
Table 3.3: Cellular Target Engagement Profile
Cell Model | Stimulation | IC50 (nmol/L) | Assay Method | Endpoint |
---|---|---|---|---|
PAE-β cells (PDGFR-β) | PDGF-BB | 1 | ELISA | Phospho-PDGFR-β |
PAE-α cells (PDGFR-α) | PDGF-AA | 14 | ELISA | Phospho-PDGFR-α |
PAE-VEGFR2 cells | VEGF | 10600 | ELISA | Phospho-VEGFR2 |
H526 cells (c-kit) | SCF | 1100 | Immunoblot | Phospho-c-kit |